methyl-[(1S,4R)-2,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride
Description
Methyl-[(1S,4R)-2,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride is a quaternary ammonium compound. It is known for its unique bicyclic structure, which contributes to its stability and reactivity. This compound is often used in various chemical and industrial applications due to its distinctive properties.
Properties
IUPAC Name |
methyl-[(1S,4R)-2,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9+,11?;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVZBNCYEICAQP-CIISUUNXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)[NH2+]C)C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@@H](C2)C1(C)[NH2+]C)C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl-[(1S,4R)-2,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride typically involves the quaternization of a bicyclic amine with a methylating agent. One common method includes the reaction of (1S,4R)-2,3,3-trimethyl-2-bicyclo[2.2.1]heptanamine with methyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl-[(1S,4R)-2,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Methyl-[(1S,4R)-2,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is studied for its potential antimicrobial properties and its effects on cellular processes.
Medicine: Research is ongoing into its use as a potential therapeutic agent due to its unique structure and reactivity.
Industry: It is employed in the production of various industrial chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which methyl-[(1S,4R)-2,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride exerts its effects involves its interaction with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell surfaces, disrupting normal cellular functions. This can lead to antimicrobial effects or modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium Chloride: Another quaternary ammonium compound with similar phase transfer catalytic properties.
Benzalkonium Chloride: Known for its antimicrobial properties, commonly used in disinfectants and antiseptics.
Cetyltrimethylammonium Bromide: Used in various industrial and laboratory applications for its surfactant properties.
Uniqueness
Methyl-[(1S,4R)-2,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride is unique due to its bicyclic structure, which provides enhanced stability and reactivity compared to other quaternary ammonium compounds. This makes it particularly valuable in applications requiring robust and efficient phase transfer catalysis or antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
